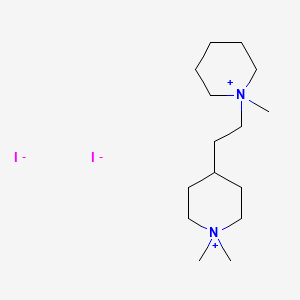![molecular formula C9H12N2O4 B14500906 3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol CAS No. 63719-72-2](/img/structure/B14500906.png)
3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol is an organic compound with a complex structure that includes a nitro group, a hydroxyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol can be achieved through several methodsThe nitration reaction typically requires concentrated nitric acid and sulfuric acid as catalysts, and the reaction is carried out under controlled temperature conditions to prevent over-nitration .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls. The subsequent introduction of the 2-hydroxyethylamino group can be achieved through amination reactions using ethylene oxide or similar reagents under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol involves its interaction with various molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl and amino groups can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Hydroxyethyl)amino]-4-methyl-2-nitrophenol
- 3-[(2-Hydroxyethyl)amino]-5-methyl-2-nitrophenol
- 3-[(2-Hydroxyethyl)amino]-6-ethyl-2-nitrophenol
Uniqueness
3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63719-72-2 |
|---|---|
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
3-(2-hydroxyethylamino)-6-methyl-2-nitrophenol |
InChI |
InChI=1S/C9H12N2O4/c1-6-2-3-7(10-4-5-12)8(9(6)13)11(14)15/h2-3,10,12-13H,4-5H2,1H3 |
InChI Key |
VYRSQBFDKCVESE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)NCCO)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


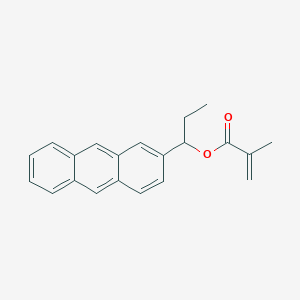
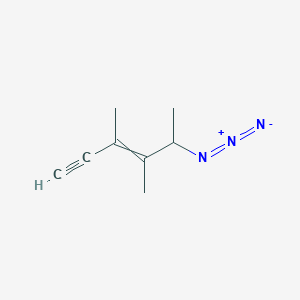
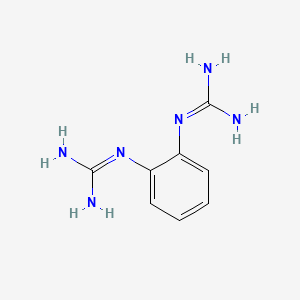

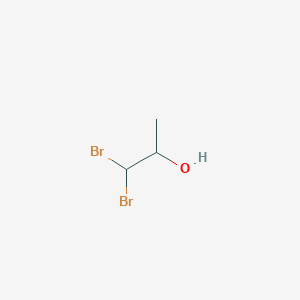
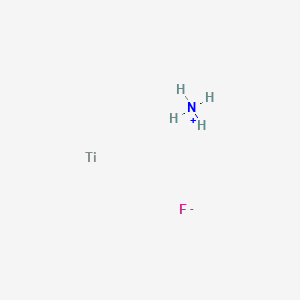
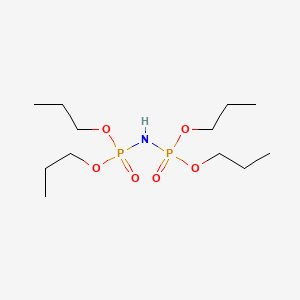

![3,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14500884.png)

![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)
![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
![Thieno[3,2-c]phenanthridine](/img/structure/B14500915.png)
